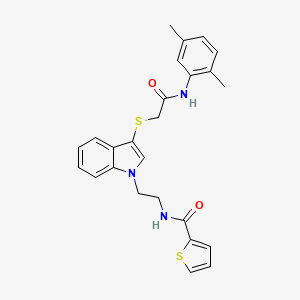

N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide

説明

Table 2: Molecular Formula Breakdown

| Component | Formula Segment |

|---|---|

| Thiophene-2-carboxamide | C5H4NOS |

| Ethylindole backbone | C10H10N |

| 3-(2-oxoethylthio)-2,5-dimethylphenyl | C10H14NO2S |

特性

IUPAC Name |

N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2S2/c1-17-9-10-18(2)20(14-17)27-24(29)16-32-23-15-28(21-7-4-3-6-19(21)23)12-11-26-25(30)22-8-5-13-31-22/h3-10,13-15H,11-12,16H2,1-2H3,(H,26,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLDONVHYJLKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylamine with a suitable oxoethylating agent to form an intermediate, which is then reacted with a thiophene-2-carboxamide derivative under controlled conditions. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium t-butoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency .

化学反応の分析

Types of Reactions

N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the thiophene and indole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents like chloroform with bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学的研究の応用

Anticancer Activity

Research has indicated that compounds with similar structures to N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives containing indole and thiazole moieties have shown promising results against various cancer cell lines, including breast cancer and lung adenocarcinoma .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 | 23.30 | |

| Compound B | MCF-7 | 10–30 | |

| Compound C | HCT-116 | >1000 |

Other Therapeutic Applications

Apart from anticancer properties, compounds similar to N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide have been investigated for other therapeutic applications:

- Antimicrobial Activity : Some derivatives have shown effectiveness against a range of microbial strains, indicating potential use in treating infections.

- Anti-inflammatory Properties : Research has suggested that certain structural features may confer anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from damage, suggesting a role in neurodegenerative disease therapies.

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

- Study on Breast Cancer : A study involving a derivative similar to N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide demonstrated significant tumor reduction in preclinical models .

- Antimicrobial Testing : In vitro tests showed that a related compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, paving the way for further development as an antibiotic agent .

作用機序

The mechanism of action of N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various cellular pathways, leading to its observed biological effects .

類似化合物との比較

(a) N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide (CAS: 442632-72-6)

- Structure : Shares the thiophene-2-carboxamide and indole ethyl linkage but lacks the thioether and 2,5-dimethylphenyl substituents. Instead, it has a methyl group at the indole 2-position .

- Synthesis : Likely synthesized via amide coupling between thiophene-2-carbonyl chloride and a pre-functionalized indole-ethylamine intermediate, analogous to methods in .

(b) N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structure : Features a nitro-substituted phenyl ring directly attached to the carboxamide. Lacks the indole and thioether groups present in the target compound .

- Synthesis : Prepared by reacting 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile under reflux .

(c) (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide

- Structure : Contains an indolylidene hydrazinecarbothioamide scaffold with a chlorobenzyl group. Differs in the absence of thiophene and thioether motifs .

- Applications : Part of a class of isatin-thiosemicarbazones with reported antimicrobial and anticancer activity .

Functional Group Analysis

Crystallographic and Conformational Comparisons

- N-(2-Nitrophenyl)thiophene-2-carboxamide : Exhibits dihedral angles of 13.53° and 8.50° between thiophene and benzene rings, similar to its furan analog (9.71°) .

生物活性

N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 505.59 g/mol. The structural complexity includes a thiophene ring, an indole moiety, and a dimethylphenyl group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide. For instance, derivatives containing thiazole and indole structures have shown promising results in inhibiting cancer cell proliferation. The structure–activity relationship (SAR) indicates that modifications in the phenyl and indole rings can enhance cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast).

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 | 10.5 | Induction of apoptosis |

| Compound 2 | NIH/3T3 | 15.8 | Inhibition of cell cycle progression |

Anticonvulsant Activity

The compound's structural analogs have been evaluated for anticonvulsant properties using picrotoxin-induced models. For example, compounds with similar thioether linkages demonstrated significant anticonvulsant effects, suggesting that the presence of the thioether moiety may enhance neuroprotective activity.

| Analog | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Analog A | 18.4 | 170.2 | 9.2 |

| Analog B | 22.1 | 200.5 | 9.1 |

The biological activity of N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.

- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a critical mechanism for its anticancer activity.

- Neuroprotective Effects : The anticonvulsant activity suggests that the compound may modulate neurotransmitter systems or ion channels in the brain.

Case Studies

Study on Anticancer Efficacy : A recent study published in PMC demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value below that of standard chemotherapy agents like doxorubicin .

Anticonvulsant Research : Another research article indicated that a series of thiazole derivatives showed promising anticonvulsant activity in animal models, establishing a framework for evaluating the neuroprotective effects of compounds like N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide .

Q & A

Q. What are the established synthetic routes for N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step coupling and cyclization reactions. Key steps include:

- Thioether linkage formation : Reacting thiophene-2-carboxamide derivatives with indole intermediates containing thiol groups under reflux in acetonitrile or CH2Cl2.

- Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the 2,5-dimethylphenylamino moiety .

- Purification : Reverse-phase HPLC or recrystallization in methanol yields >95% purity .

- Example : A related thiophene-indole derivative was synthesized via cyclization in DMF with iodine and triethylamine, followed by sulfur elimination .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., indole NH at δ 10.2–11.5 ppm, thiophene protons at δ 6.8–7.4 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm<sup>-1</sup>) and thioether (C-S, ~600–700 cm<sup>-1</sup>) groups .

- LC-MS/HRMS : Validates molecular weight (e.g., HRMS-ESI: calc. 390.1370, obs. 390.1370) .

- Elemental Analysis : Ensures stoichiometric purity (C, H, N, S within ±0.4% of theoretical) .

Q. How is purity assessed and validated?

- Methodological Answer :

- HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water gradient) .

- TLC : Rf matching against standards (silica gel, ethyl acetate/hexane) .

- Melting Point : Sharp range (e.g., 191–194°C for related compounds) .

Advanced Research Questions

Q. How can conflicting NMR spectral data be resolved during structural confirmation?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals by correlating <sup>1</sup>H-<sup>13</sup>C couplings (e.g., HMBC correlations between indole NH and thioether carbons) .

- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ’s tetrahydrobenzothiophene derivatives) .

Q. How to optimize reaction conditions to improve yield?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. CH2Cl2), catalyst (e.g., triethylamine vs. pyridine), and temperature .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1–3 minutes for cyclization vs. hours under reflux) .

- Case Study : A thiophene derivative synthesized in HFIP with 3 Å molecular sieves achieved 22% yield; optimization via solvent drying or catalyst loading may improve efficiency .

Q. What computational methods model interactions with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Predict binding affinities to receptors (e.g., kinase domains) using the compound’s 3D structure .

- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .

- COMSOL Multiphysics : Simulate diffusion kinetics in drug delivery systems .

Q. How to analyze contradictory bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables (e.g., cell line viability assays: MTT vs. resazurin) .

- Dose-Response Curves : Compare IC50 values under consistent concentrations (e.g., 0.1–100 µM) .

- Meta-Analysis : Pool data from multiple studies (e.g., ’s antibacterial activity vs. ’s anti-inflammatory claims) .

Notes

- Avoid commercial sources (e.g., BenchChem in ) per guidelines.

- Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational synthesis and characterization.

- Methodological rigor is prioritized, with references to peer-reviewed protocols (e.g., ’s experimental section) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。